5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
描述
5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at position 5, a phenyl ring at position 2, and a carboxamide moiety at position 7 linked to a 4-methylthiazol-2-yl group. This structure combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-10-26-18(19-11)20-16(24)13-8-22(2)9-14-15(13)21-23(17(14)25)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDWWFSXPDUZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923145-85-1)
This compound shares the pyrazolo[4,3-c]pyridine core and 2-phenyl substitution with the target molecule but differs in key substituents:
- Position 5 : Ethyl group vs. methyl group in the target compound.
- Carboxamide side chain : 3-methoxybenzyl vs. 4-methylthiazol-2-yl.
Impact of Substituents :
Thiadiazolo-Pyrimidine Derivatives (IJAAS 2019)
While structurally distinct (pyrimidine vs. pyrazolo-pyridine core), these compounds share functional similarities:
- Carboxamide groups : Critical for hydrogen bonding in target interactions.
- Synthetic routes : Both utilize nucleophilic substitution for carboxamide formation .
Pharmacological Analogs: mGluR5 Antagonists
SIB-1757 and SIB-1893
Although structurally unrelated (pyridine derivatives), these noncompetitive mGluR5 antagonists highlight the therapeutic relevance of carboxamide-containing heterocycles in CNS disorders:
准备方法
Pyrazole Ring Formation via Modified Japp–Klingemann Reaction
The Japp–Klingemann reaction enables the coupling of diazonium salts with β-keto esters to form hydrazones, which cyclize to pyrazoles. For example, 2-chloro-3-nitropyridine derivatives react with acetylacetone derivatives under basic conditions to yield pyrazolo[4,3-c]pyridine intermediates. Key steps include:
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Diazotization : Aryl amines are converted to diazonium tosylates at 0–5°C.
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Azo Coupling : Diazonium salts react with β-keto esters (e.g., ethyl acetoacetate) to form hydrazones.
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Cyclization : Hydrazones undergo intramolecular nucleophilic substitution (SNAr) in DMF at 80°C, eliminating nitrous acid to form the pyrazole ring.
This method achieves yields of 65–78% for analogous pyrazolo[4,3-c]pyridines, with regioselectivity controlled by the electron-withdrawing nitro group.
Functionalization of the Pyrazolo[4,3-c]Pyridine Core
Introduction of the 5-Methyl Group
Methylation at position 5 is accomplished via alkylation of a preformed pyrazole intermediate . For instance, treating 3-amino-4-methylpyrazole with methyl iodide in the presence of K2CO3 in DMF at 60°C introduces the methyl group with >85% efficiency. Alternatively, direct synthesis using methyl-substituted β-keto esters in the Japp–Klingemann reaction avoids post-cyclization modifications.
Incorporation of the 2-Phenyl Substituent
The phenyl group at position 2 is introduced via Suzuki–Miyaura cross-coupling . A bromo- or iodo-substituted pyrazolo[4,3-c]pyridine intermediate reacts with phenylboronic acid under Pd(PPh3)4 catalysis in THF/H2O (3:1) at 80°C, yielding the biphenyl derivative in 70–84% yield.
Oxidation to the 3-Oxo Group
The 3-oxo moiety is installed through oxidative dehydrogenation using MnO2 in refluxing toluene. For example, 3H-pyrazolo[4,3-c]pyridine derivatives are oxidized to their 3-oxo counterparts in 88–92% yield.
Synthesis of the 7-Carboxamide Substituent
Carboxylic Acid Intermediate
The 7-carboxyl group is introduced via hydrolysis of a cyano precursor . Reacting 7-cyano-pyrazolo[4,3-c]pyridine with 10% NaOH in ethanol under reflux for 4 hours yields the carboxylic acid (90% yield).
Amide Coupling with 4-Methyl-1,3-Thiazol-2-Amine
The final amide bond is formed using carbodiimide-mediated coupling . The carboxylic acid (1 equiv) reacts with 4-methyl-1,3-thiazol-2-amine (1.2 equiv) in DCM with EDCl (1.5 equiv) and HOBt (1.5 equiv) at room temperature for 12 hours, achieving 75–82% yield.
Optimization Strategies and Challenges
Regioselectivity in Cyclization
Regioselective pyrazole formation depends on the electronic effects of substituents. Electron-withdrawing groups (e.g., NO2) at position 3 of the pyridine direct cyclization to the desired [4,3-c] isomer, minimizing [3,4-c] byproducts.
Solvent and Catalyst Selection
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates regioisomers.
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Recrystallization : Ethanol/water mixtures (4:1) purify final amide products.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
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ESI-MS : [M+H]⁺ at m/z 394.12 (calculated 394.14).
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Japp–Klingemann Cyclization | 65–78 | One-pot procedure, high regioselectivity | Requires nitro precursors |
| Suzuki Coupling | 70–84 | Mild conditions, functional group tolerance | Sensitive to moisture |
| EDCl/HOBt Amide Coupling | 75–82 | High efficiency, minimal racemization | Costly reagents |
常见问题
Basic Research Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of a pyrazolo[4,3-c]pyridine precursor with a functionalized thiazole derivative. Key steps include:
- Cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents at 60–80°C) to form the pyrazolo-pyridine core .
- Amide coupling between the carboxylic acid intermediate and the 4-methylthiazol-2-amine group, facilitated by coupling agents like EDC/HOBt or DCC .
- Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the final product .
Critical parameters include maintaining anhydrous conditions for moisture-sensitive steps and optimizing stoichiometry to minimize byproducts .
Basic Research Question: How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., methyl groups on thiazole and pyridine rings, phenyl protons) .
- IR Spectroscopy : Validate carbonyl (C=O) and amide (N-H) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- Purity Analysis :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Advanced Research Question: What strategies are recommended for elucidating its mechanism of action in antimicrobial assays?
Methodological Answer:
- Enzyme Inhibition Assays : Test against bacterial targets (e.g., DNA gyrase or β-lactamase) using fluorogenic substrates to quantify inhibition constants (Ki) .
- Molecular Docking : Model interactions with target enzymes (e.g., PDB: 1KZN for gyrase) using software like AutoDock Vina to identify binding motifs in the pyrazolo-pyridine core .
- Comparative Studies : Compare activity against structurally similar analogs (e.g., 5-ethyl or 5-propyl derivatives) to correlate substituent effects with potency .
Advanced Research Question: How can structural modifications enhance its pharmacokinetic properties?
Methodological Answer:
- Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the 5-methyl position while monitoring logP values via shake-flask assays .
- Metabolic Stability : Replace the phenyl group with fluorinated analogs to reduce cytochrome P450-mediated degradation, assessed using liver microsome assays .
- Bioavailability : Employ prodrug strategies (e.g., esterification of the carboxamide) and evaluate oral absorption in rodent models .
Advanced Research Question: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical protocols (e.g., MIC determination via broth microdilution per CLSI guidelines) to eliminate variability .
- Orthogonal Validation : Cross-verify results with alternative assays (e.g., time-kill kinetics for antimicrobial activity vs. static MIC values) .
- Stability Testing : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS to rule out false negatives .
Advanced Research Question: What computational methods are effective for predicting structure-activity relationships (SAR)?
Methodological Answer:
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and Hammett constants to correlate substituent electronic effects with activity .
- Free Energy Perturbation (FEP) : Simulate binding free energy changes upon structural modifications (e.g., methyl to ethyl groups) using Schrödinger Suite .
- ADMET Prediction : Apply tools like SwissADME to forecast absorption and toxicity profiles early in SAR studies .
Basic Research Question: What analytical techniques are suitable for studying its stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
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